An In-Depth Technical Guide to p-NH2-Bn-DOTA: A Versatile Bifunctional Chelator for Radiopharmaceutical Development
An In-Depth Technical Guide to p-NH2-Bn-DOTA: A Versatile Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-NH2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Core Chemical Properties and Structure
p-NH2-Bn-DOTA is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure incorporates a para-aminobenzyl group, which serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting vectors.[1] The DOTA macrocycle provides a robust coordination cage for a wide variety of radiometals.
The chemical structure of p-NH2-Bn-DOTA is presented below:
Caption: Chemical Structure of p-NH2-Bn-DOTA.
A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid | [1] |
| CAS Number | 181065-46-3 | [1] |
| Chemical Formula (Free Base) | C₂₃H₃₅N₅O₈ | [1] |
| Molecular Weight (Free Base) | 509.55 g/mol | [1] |
| Chemical Formula (4HCl salt) | C₂₃H₃₅N₅O₈·4HCl | [2] |
| Molecular Weight (4HCl salt) | 655.4 g/mol | [2] |
| Solubility | Soluble in water (100 mg/mL with sonication) | [1] |
Quantitative Data: Stability of DOTA Complexes
The thermodynamic stability of the metal-chelator complex is a critical parameter for in vivo applications. The DOTA cage forms highly stable complexes with a range of trivalent metal ions used in nuclear medicine. The stability is often expressed as the logarithm of the formation constant (log K).
| Metal Ion | log K Value | Reference(s) |
| La³⁺ | 22.9 | [1] |
| Lu³⁺ | 25.4 | [1] |
| Gd³⁺ | 24.6 | [3] |
| Y³⁺ | 24.9 | [4] |
| Cu²⁺ | 22.5 | [2] |
| Ga³⁺ | 21.3 | [5][6] |
| Pb²⁺ | 25.3 | [7] |
| Ac³⁺ | 16.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and application of p-NH2-Bn-DOTA in radiopharmaceutical development.
Synthesis and Purification of p-NH2-Bn-DOTA
A representative multi-step synthesis for p-NH2-Bn-DOTA, starting from p-nitrobenzyl ethylenediamine, is outlined below. This process involves a "crab-like" cyclization to form the macrocyclic backbone, followed by alkylation of the amine groups and reduction of the nitro group.[8]
Step 1: Synthesis of 2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane
-
React a bisbromoamide with p-nitrobenzyl ethylenediamine.
-
Perform a reduction of the resulting cyclic diamide to yield the nitrobenzyl-substituted cyclen.
Step 2: Alkylation of the Macrocycle
-
Alkylate the four nitrogen atoms of the 2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane with a protected haloacetic acid derivative (e.g., tert-butyl bromoacetate).
-
This reaction is typically carried out in an organic solvent with a non-nucleophilic base.
Step 3: Deprotection of Carboxylic Acids
-
Remove the protecting groups from the carboxylate arms, often using strong acid (e.g., trifluoroacetic acid).
Step 4: Reduction of the Nitro Group
-
Reduce the nitro group on the benzyl ring to an amine group. This can be achieved through catalytic hydrogenation (e.g., using Pd/C catalyst) or with other reducing agents.
Step 5: Purification
-
Purify the final p-NH2-Bn-DOTA product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of p-NH2-Bn-DOTA to Biomolecules
The primary amine of p-NH2-Bn-DOTA can be conjugated to various functional groups on biomolecules. A common strategy involves converting the amine to a more reactive species, such as an isothiocyanate, or coupling it to an activated carboxyl group on the biomolecule.
Protocol for Antibody Conjugation (via Isothiocyanate conversion):
-
Activation of p-NH2-Bn-DOTA: Convert the amino group of p-NH2-Bn-DOTA to an isothiocyanate (p-SCN-Bn-DOTA) using thiophosgene. This activated chelator can then be directly conjugated to primary amines (e.g., lysine residues) on an antibody.
-
Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, typically a carbonate or borate buffer at pH 8.5-9.5.[9][10]
-
Conjugation Reaction: Add the activated p-SCN-Bn-DOTA to the antibody solution at a specific molar ratio (e.g., 5 to 50-fold excess of the chelator).[9] Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Purification: Remove the excess, unconjugated chelator from the antibody-DOTA conjugate using size-exclusion chromatography (e.g., a PD-10 column).[10][11]
Caption: Workflow for Antibody-DOTA Conjugation.
Radiolabeling of p-NH2-Bn-DOTA Conjugates
The DOTA-conjugated biomolecule can be radiolabeled with various medically relevant radionuclides. The following are representative protocols for Gallium-68 and Lutetium-177.
Protocol for ⁶⁸Ga-Labeling:
-
Elution of ⁶⁸Ga: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultra-pure hydrochloric acid (e.g., 0.1 M HCl).[7]
-
Trapping and Elution (Optional but recommended): Trap the ⁶⁸Ga³⁺ from the generator eluate on a cation exchange cartridge. Elute the ⁶⁸Ga³⁺ from the cartridge using an acidified sodium chloride solution directly into the reaction vial.[2][7]
-
Labeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.[7]
-
The final product should be sterile filtered before administration.
-
Caption: Workflow for ⁶⁸Ga-Labeling of DOTA-Conjugates.
Protocol for ¹⁷⁷Lu-Labeling:
-
Reaction Setup:
-
Addition of ¹⁷⁷Lu: Add ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubation: Heat the reaction mixture at 80-100°C for 20-30 minutes.[13]
-
Quenching and Quality Control:
-
After incubation, quench the reaction by adding a solution of DTPA to complex any free ¹⁷⁷Lu.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
In Vitro and In Vivo Evaluation
In Vitro Stability Assay:
-
Incubate the purified radiolabeled conjugate in human or animal serum/plasma at 37°C.[14]
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus dissociated radiometal or other degradation products.[14][15]
In Vivo Biodistribution Study:
-
Administer a known amount of the radiolabeled conjugate to laboratory animals (e.g., mice or rats) via intravenous injection.[16][17]
-
At predetermined time points post-injection, euthanize the animals.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[17]
Caption: Workflow for In Vivo Biodistribution Studies.
Conclusion
p-NH2-Bn-DOTA is a versatile and indispensable tool in the field of radiopharmaceutical sciences. Its well-defined chemical structure, with distinct functionalities for biomolecule conjugation and metal chelation, allows for the systematic development of targeted imaging and therapeutic agents. The robust stability of its metal complexes ensures the safe and effective delivery of radionuclides to the target site in vivo. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize p-NH2-Bn-DOTA in their drug development endeavors, ultimately contributing to the advancement of personalized medicine.
References
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- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified synthesis of the bifunctional chelating agent 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N'',N'''-tetraacetic acid [inis.iaea.org]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of 177Lu-DOTA-Trastuzumab: an insight into the in-house optimized radiochemistry procedures employed for patient dose preparation [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
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